molecular formula C7H3Cl3O B1294631 2,5-Dichlorobenzoyl chloride CAS No. 2905-61-5

2,5-Dichlorobenzoyl chloride

Cat. No. B1294631
CAS RN: 2905-61-5
M. Wt: 209.5 g/mol
InChI Key: RSINFFVFOTUDEC-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzoyl chloride (DCBC) is a chemical compound that has been identified as a genotoxic impurity in the drug substance MLN9708. It is closely related to 2,5-dichlorobenzoic acid (DCBA), which is used as a surrogate for DCBC in analytical methods due to its stability and reliable detection .

Synthesis Analysis

The synthesis of related compounds provides insight into the potential synthetic routes for DCBC. For instance, 2-(2-Chlorobenzamido)benzoic acid was synthesized by reacting anthranilic acid with 2-chlorobenzoyl chloride at ambient temperature . This suggests that DCBC could similarly be synthesized through the reaction of appropriate starting materials under controlled conditions.

Molecular Structure Analysis

The molecular structure of DCBC can be inferred from related compounds. For example, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride was determined using X-ray diffraction, revealing a planar benzene ring and normal bond lengths and angles . This information can be used to hypothesize about the molecular geometry and electronic structure of DCBC.

Chemical Reactions Analysis

DCBC is a reactive acyl chloride and can participate in various chemical reactions. The synthesis of dichlorobenzamide derivatives from 3,5-dichlorobenzoyl chloride and arylamine compounds indicates that DCBC could also react with amines to form amide bonds . Additionally, the production of acid chloride derivatives from aldehydes using tert-butyl hypochlorite suggests that DCBC could be used to synthesize other functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of DCBC can be deduced from its structure and the properties of similar compounds. For instance, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride shows weak CH…π interactions and Van der Waals forces dominating the packing structure . This implies that DCBC may exhibit similar intermolecular interactions affecting its physical properties like melting point and solubility.

Scientific Research Applications

Application in Friedel-Crafts Acylation

  • Summary of the Application: 2,5-Dichlorobenzoyl chloride is used in Friedel-Crafts acylation, a type of electrophilic aromatic substitution reaction . This reaction is frequently used in organic synthesis to form carbon-carbon bonds, which is crucial in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
  • Methods of Application or Experimental Procedures: The traditional Lewis acid-catalyzed Friedel–Crafts acylation requires more than stoichiometric amounts, strictly anhydrous conditions, and produces corrosive acid wastes . The reaction involves the synthesis of monoacylated products from the reaction between arenes and acyl chlorides or anhydrides .
  • Summary of Results or Outcomes: The products of this reaction are deactivated and do not undergo a second substitution . This method allows for the synthesis of highly complex carbon-containing molecules, particularly those that might have biological activity or can be incorporated into materials with unique behavior .

Application as a Plant Growth Stimulator

  • Summary of the Application: 2,5-Dichlorobenzoyl chloride is used as a plant growth stimulator or regulator . It can be used to promote the growth of plants and improve their resistance to various environmental stressors .
  • Methods of Application or Experimental Procedures: The exact methods of application can vary depending on the specific needs of the plants and the environment in which they are growing. Typically, the compound is diluted in water and applied to the plants in a spray form .
  • Summary of Results or Outcomes: The use of 2,5-Dichlorobenzoyl chloride as a plant growth stimulator can result in improved plant growth and increased resistance to environmental stressors .

Application in Organic Synthesis

  • Summary of the Application: 2,5-Dichlorobenzoyl chloride is used in organic synthesis . It can be used to synthesize a variety of organic compounds, which can be used in various chemical processes .
  • Methods of Application or Experimental Procedures: The exact methods of application can vary depending on the specific needs of the synthesis. Typically, the compound is used as a reagent in a reaction with other organic compounds .
  • Summary of Results or Outcomes: The use of 2,5-Dichlorobenzoyl chloride in organic synthesis can result in the production of a variety of organic compounds .

properties

IUPAC Name

2,5-dichlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSINFFVFOTUDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062698
Record name Benzoyl chloride, 2,5-dichloro-
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Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,5-Dichlorobenzoyl chloride

CAS RN

2905-61-5
Record name 2,5-Dichlorobenzoyl chloride
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Record name 2,5-Dichlorobenzoyl chloride
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Record name 2,5-DICHLOROBENZOYL CHLORIDE
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Record name Benzoyl chloride, 2,5-dichloro-
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Record name Benzoyl chloride, 2,5-dichloro-
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Record name 2,5-dichlorobenzoyl chloride
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Record name 2,5-DICHLOROBENZOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
M Fu, Q Lu, E Hewitt, J Wang - Journal of Pharmaceutical and Biomedical …, 2014 - Elsevier
A novel reversed-phase ultra high performance liquid chromatography coupled with high resolution quantitation mass spectrometry (UHPLC/HRQMS) method was developed to …
Number of citations: 15 www.sciencedirect.com
AJ Pasquale, VV Sheares - Journal of Polymer Science Part A …, 1998 - Wiley Online Library
High molecular weight poly(2,5‐benzophenone) derivatives were prepared by Ni(0)‐catalyzed coupling of 4′‐substituted 2,5‐dichlorobenzophenones. Monomers were synthesized …
Number of citations: 36 onlinelibrary.wiley.com
H Ghassemi, JE McGrath - Polymer, 2004 - Elsevier
Several high molecular weight poly(2,5-benzophenone) derivatives were synthesized by high yield nickel-catalyzed coupling polymerization of 2,5-dichloro-4′-substituted …
Number of citations: 179 www.sciencedirect.com
TJ Allen, CL Leinweber, DK Prince, DF Bouchard - Weed Science, 1975 - cambridge.org
CBC (2,5-dichlorobenzoyl chloride) and MCB (methyl-2,5-dichlorobenzoate) function as plant growth regulators in a gaseous phase or in an aqueous solution. Sorghum [Sorghum …
Number of citations: 3 www.cambridge.org
H Wang, AS Badami, A Roy… - Journal of Polymer …, 2007 - Wiley Online Library
Nanophase‐separated, hydrophilic–hydrophobic multiblock copolymers are promising proton‐exchange‐membrane materials because of their ability to form various morphological …
Number of citations: 75 onlinelibrary.wiley.com
M Ueda, M Yoneda - Macromolecular rapid communications, 1995 - Wiley Online Library
Poly[2‐(tert‐butoxycarbonyl)‐1,4‐phenylene] (2) was prepared by the Ni‐catalyzed polymerization of tert‐butyl 2,5‐dichlorobenzoate (1). The microstructure of polymer 2 was probably …
Number of citations: 16 onlinelibrary.wiley.com
안지민, 홍성권, 이장용, 홍영택 - 한국공업화학회연구논문초록집, 2016 - papersearch.net
Anion exchange membranes were prepared and evaluated as polymer electrolytes for an anion exchange membrane fuel cell (AEMFC). Quaternized multi-block copolymers were …
Number of citations: 0 papersearch.net
Y Wang, RP Quirk - Macromolecules, 1995 - ACS Publications
High molecular weight, soluble poly (benzoyl-1, 4-phenylene) s (?; mh= 0.99-1.6 dIVg) have been prepared by nickel-catalyzedpolymerization of 2, 5-dichlorobenzophenone in the …
Number of citations: 101 pubs.acs.org
S Seesukphronrarak, A Ohira - Chemical communications, 2009 - pubs.rsc.org
A novel sulfonated poly(4-phenoxypropylbenzoyl-1,4-phenylene) introducing a flexible alkyl chain was synthesized and achieved high protonconductivity even at low humidity (SPP: …
Number of citations: 47 pubs.rsc.org
D Mao, Y Wang - Polymer Science, Series B, 2021 - Springer
Four 2,5-dicholorobenzoate monomers were prepared by chlorination and esterification and then polymerized to ester substituted poly(p-phenylene)s through Ni/Zn catalyzed coupling …
Number of citations: 0 link.springer.com

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